REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13]1([CH:19]2[CH2:23][CH2:22][CH2:21][C:20]2=[O:24])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:25](C#N)(=[O:29])[O:26][CH2:27][CH3:28]>C1COCC1>[O:24]=[C:20]1[CH:19]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:23][CH2:22][CH:21]1[C:25]([O:26][CH2:27][CH3:28])=[O:29]
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Name
|
|
Quantity
|
6.62 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
29.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1C(CCC1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.36 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 30 min at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min at −78° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was warmed to 25° C.
|
Type
|
STIRRING
|
Details
|
with stirring over 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 10 mL of water
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CCC1C1=CC=CC=C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.82 mmol | |
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |